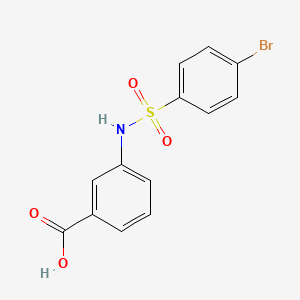

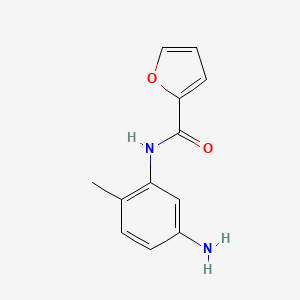

![molecular formula C9H6Cl2F3NO B1299568 2-chloro-N-[4-chloro-3-(trifluoromethyl)phenyl]acetamide CAS No. 351-33-7](/img/structure/B1299568.png)

2-chloro-N-[4-chloro-3-(trifluoromethyl)phenyl]acetamide

Overview

Description

2-Chloro-N-[4-chloro-3-(trifluoromethyl)phenyl]acetamide (CFTPA) is a synthetic organic compound belonging to the class of amides. It is a white, crystalline solid that is soluble in water, ethanol, and other polar solvents. CFTPA has a variety of applications in scientific research, and is used in a wide range of laboratory experiments.

Scientific Research Applications

Pesticide Development

2-chloro-N-[4-chloro-3-(trifluoromethyl)phenyl]acetamide has been recognized as a potential pesticide. Its characteristics and potential efficacy in pest control were studied using X-ray powder diffraction techniques, which helped in understanding the compound's structural properties. These derivatives of N-aryl-2,4-dichlorophenoxyacetamide and N-alkyl-2,4-dichlorophenoxyacetamide, including this compound, are highlighted for their potential use in the agricultural sector to protect crops from pests (Olszewska, Pikus, & Tarasiuk, 2008).

Herbicide Metabolism and Toxicity Studies

Research also delves into the comparative metabolism of chloroacetamide herbicides and selected metabolites in human and rat liver microsomes. This study includes compounds like acetochlor and alachlor, which are closely related to this compound. The research provides insights into the metabolic pathways and potential toxicity, which are crucial for assessing the safety profile of these compounds when used as herbicides (Coleman, Linderman, Hodgson, & Rose, 2000).

Structural and Molecular Analysis

The compound's structure and polarity were studied extensively. For instance, conformations of similar compounds like 2-chloro-N-[2-(methylsulfanyl)phenyl]- and 2-(diphenylthiophosphoryl)-N-[2-(methylsulfanyl)phenyl]acetamides were analyzed using dipole moment method and quantum chemical calculations. Such studies are crucial in understanding the molecular behavior and potential applications of these compounds in various scientific fields (Ishmaeva et al., 2015).

Crystal and Molecular Structures Analysis

The crystal and molecular structures of related compounds, such as N-(5-Chloro-2-hydroxy-phenyl)-acetamide, have been characterized by X-ray diffraction analysis, providing detailed insights into the molecular interactions and structural configurations. These analyses are fundamental in understanding the compound's properties and potential applications in scientific research (Chi et al., 2018).

Safety and Hazards

Mechanism of Action

Target of Action

This compound is a part of a collection of unique chemicals provided to early discovery researchers

Mode of Action

Compounds with similar structures have been known to interact with their targets through various mechanisms, such as uncoupling of oxidative phosphorylation in mitochondria or high reactivity with thiols .

Biochemical Pathways

It’s worth noting that compounds with similar structures have been found to affect various pathways, including those involved in the protection of crops from pests .

Result of Action

Similar compounds have shown significant effects in the agrochemical and pharmaceutical industries .

properties

IUPAC Name |

2-chloro-N-[4-chloro-3-(trifluoromethyl)phenyl]acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6Cl2F3NO/c10-4-8(16)15-5-1-2-7(11)6(3-5)9(12,13)14/h1-3H,4H2,(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SFFFBHOVGWZKNP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1NC(=O)CCl)C(F)(F)F)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6Cl2F3NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10367999 | |

| Record name | 2-chloro-N-[4-chloro-3-(trifluoromethyl)phenyl]acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10367999 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

272.05 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

351-33-7 | |

| Record name | 2-chloro-N-[4-chloro-3-(trifluoromethyl)phenyl]acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10367999 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

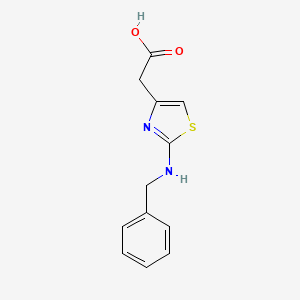

![2-[4-[(Z)-(2,4-dioxo-1,3-thiazolidin-5-ylidene)methyl]phenoxy]acetic acid](/img/structure/B1299485.png)

![1-[3-(2,3-Dimethyl-phenoxy)-propyl]-piperazine](/img/structure/B1299489.png)

![7-Mercapto-2-phenyl-5H-pyrazolo[1,5-d][1,2,4]triazin-4-one](/img/structure/B1299501.png)

![1-(5,6-Dimethyl-thieno[2,3-d]pyrimidin-4-yl)-piperidine-4-carboxylic acid](/img/structure/B1299505.png)

![1-(6-Ethyl-thieno[2,3-d]pyrimidin-4-yl)-piperidine-4-carboxylic acid](/img/structure/B1299506.png)

![5,7-Dimethyl-[1,2,4]triazolo[4,3-a]pyrimidine-3-carboxylic acid](/img/structure/B1299510.png)

![6-Ethyl-1H-pyrazolo[3,4-b]quinolin-3-ylamine](/img/structure/B1299531.png)